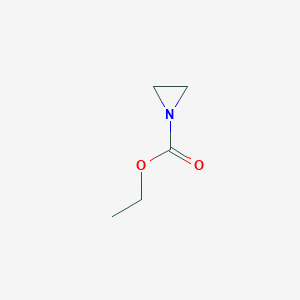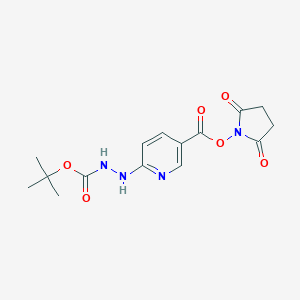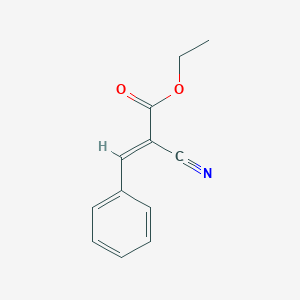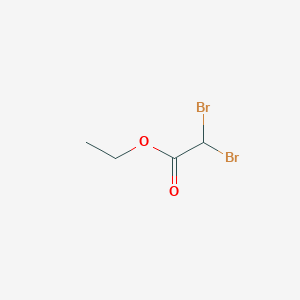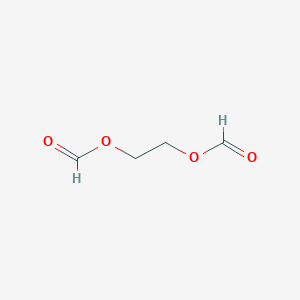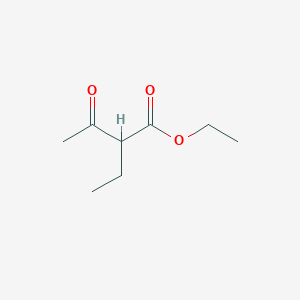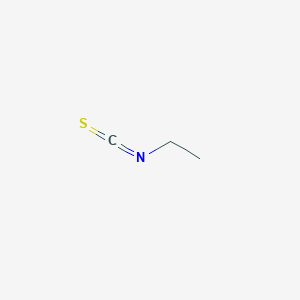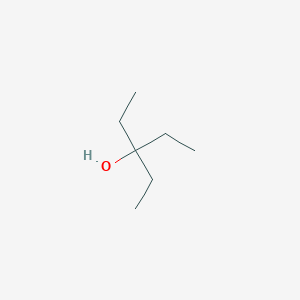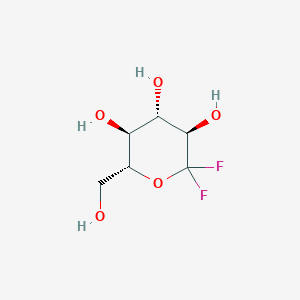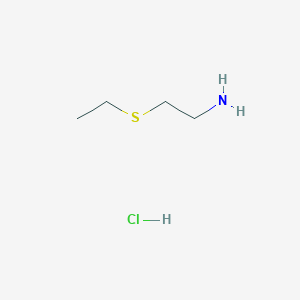
Hemoglobins
Descripción general
Descripción
Hemoglobin is a protein found in red blood cells (RBCs) that carries oxygen throughout the body. It is composed of two alpha and two beta subunits, each containing a heme group that binds to oxygen. Hemoglobin is essential for the transport and delivery of oxygen to cells and tissues, and its function is essential for life. Hemoglobin also plays a role in the regulation of blood pH, and in the transport of carbon dioxide and other metabolites.
Aplicaciones Científicas De Investigación
Portadores Artificiales de Oxígeno
La hemoglobina de cerdo se ha estudiado por su uso potencial como portador artificial de oxígeno. Se han desarrollado vesículas de hemoglobina (HbV) para encapsular hemoglobina de cerdo purificada, proporcionando un portador artificial de oxígeno de tipo celular que podría utilizarse en tratamientos médicos .
Biomateriales para el Tratamiento de Tumores
Se han sintetizado materiales derivados de la hemoglobina para aplicaciones biomédicas, como la detección y el tratamiento de tumores. Por ejemplo, los puntos sanguíneos (BD) que contienen Fe2+ derivados de la hemoglobina pueden detectar peróxido de hidrógeno en las células tumorales y desencadenar radicales reactivos para dañar las células tumorales .
Sustitutos Sanguíneos en Aplicaciones Clínicas
Las vesículas de hemoglobina (HbV) se están investigando como posibles sustitutos de los glóbulos rojos. Se han probado en experimentos con animales para hemodilución extrema y han demostrado mantener una hemodinámica estable y la oxigenación tisular .
Evaluación de la Anemia en Cerdas
Se han realizado investigaciones para evaluar la concentración de hemoglobina en relación con las etapas reproductivas de las cerdas. Esto es importante para comprender las tendencias de la anemia durante las diferentes etapas de gestación y lactancia en las cerdas .
Medicina Molecular
La investigación sobre la hemoglobina ha contribuido significativamente a la medicina molecular. La investigación de laboratorio utilizando varios métodos se ha basado en la investigación clínica dedicada al estudio de pacientes con una variedad de trastornos de la hemoglobina .
Glóbulos Rojos Artificiales
Las vesículas de hemoglobina (HbV) también se están investigando como glóbulos rojos artificiales almacenables y listos para usar. Esto podría revolucionar los tratamientos médicos y la atención de emergencia al proporcionar una alternativa a las transfusiones de sangre tradicionales .
Mecanismo De Acción
Target of Action
Hemoglobin is a protein containing iron that facilitates the transport of oxygen in red blood cells . Its primary targets are the tissues of the body, where it releases oxygen to enable aerobic respiration, which powers the body’s metabolism .
Mode of Action
Hemoglobin binds and transports oxygen from the lungs to the tissues in the body. It also transports carbon dioxide from tissues back to the lungs . The iron ion, which is the site of oxygen binding, coordinates with the four nitrogen atoms in the center of the ring . Hemoglobin’s function has been explained in terms of equilibrium between two classical states: the tense (T) state (unliganded Hb) which exhibits low affinity for O2, and the relaxed ® state (liganded Hb) which exhibits high affinity for O2 .
Biochemical Pathways
Hemoglobin plays a crucial role in vertebrates, as it carries oxygen from the lungs to the tissues for their oxidative metabolism . The primary function of Hb is to transport oxygen (O2) from the lung to tissues, binding and releasing O2 in a cooperative manner . Hemoglobin is initially broken down inside macrophages and the heme groups are separated from the globin chains. The globin chains are subsequently catabolized into amino acid residues which can be recycled to make other new proteins .
Pharmacokinetics
The hemoglobin and the estimated glomerular filtration rate were associated with clearance in a study .
Result of Action
The result of hemoglobin’s action is the facilitation of aerobic respiration throughout the body. By carrying oxygen from the respiratory organs to the other tissues of the body, it enables aerobic respiration which powers the body’s metabolism . A healthy human has 12 to 20 grams of hemoglobin in every 100 mL of blood .
Action Environment
The action of hemoglobin is influenced by various environmental factors. For instance, allosteric (heterotrophic) effectors and natural mutations can impact hemoglobin’s primary physiological function of oxygen binding and transport . Hemoglobin’s function can also be affected by conditions such as anemia, which can be caused by anything that interferes either with the amount or function of hemoglobin or red blood cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(furan-2-yl)-7-methyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-4-5-9-11(16)7-10(15-13(9)14-8)12-3-2-6-17-12/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWEZCOABYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Hemoglobins | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20987 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
9008-02-0 | |
| Record name | Deoxyhemoglobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hemoglobins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




